molecular formula C6H12Cl2N4O2 B13622060 (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride

(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride

Katalognummer: B13622060
Molekulargewicht: 243.09 g/mol
InChI-Schlüssel: KIASQZBONYLLLR-RZFWHQLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is a compound that belongs to the class of amino acids It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial in achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield different amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The compound’s effects are mediated through its interaction with these molecular targets, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an amino acid side chain and an imidazole ring. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it valuable in both research and industrial applications.

Eigenschaften

Molekularformel

C6H12Cl2N4O2

Molekulargewicht

243.09 g/mol

IUPAC-Name

(2R)-2-amino-3-(2-amino-1H-imidazol-5-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C6H10N4O2.2ClH/c7-4(5(11)12)1-3-2-9-6(8)10-3;;/h2,4H,1,7H2,(H,11,12)(H3,8,9,10);2*1H/t4-;;/m1../s1

InChI-Schlüssel

KIASQZBONYLLLR-RZFWHQLPSA-N

Isomerische SMILES

C1=C(NC(=N1)N)C[C@H](C(=O)O)N.Cl.Cl

Kanonische SMILES

C1=C(NC(=N1)N)CC(C(=O)O)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.